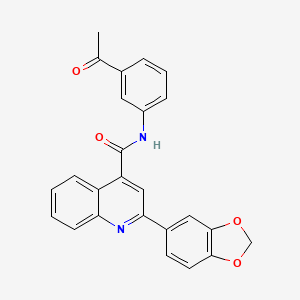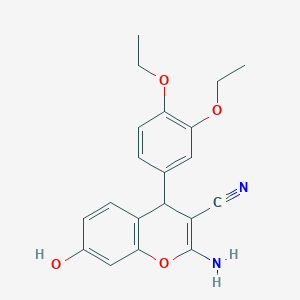![molecular formula C10H22N3O2+ B11598703 N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium](/img/structure/B11598703.png)
N,N-diethyl-2-{[(2E)-2-(hydroxyimino)propanoyl]amino}-N-methylethanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL({2-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]ETHYL})METHYLAZANIUM is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Industrial Production Methods
In industrial settings, the production of DIETHYL({2-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]ETHYL})METHYLAZANIUM is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and pH to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
DIETHYL({2-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]ETHYL})METHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
DIETHYL({2-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]ETHYL})METHYLAZANIUM is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which DIETHYL({2-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]ETHYL})METHYLAZANIUM exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE
- OXIMINOACETOACETIC ESTER
- Butyric acid, α,β-dioxo-, ethyl ester
Uniqueness
DIETHYL({2-[(2E)-2-(HYDROXYIMINO)PROPANAMIDO]ETHYL})METHYLAZANIUM is unique due to its specific chemical structure, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C10H22N3O2+ |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
diethyl-[2-[[(2E)-2-hydroxyiminopropanoyl]amino]ethyl]-methylazanium |
InChI |
InChI=1S/C10H21N3O2/c1-5-13(4,6-2)8-7-11-10(14)9(3)12-15/h5-8H2,1-4H3,(H-,11,14,15)/p+1 |
InChI Key |
SOLRSENMKNHUKX-UHFFFAOYSA-O |
Isomeric SMILES |
CC[N+](C)(CC)CCNC(=O)/C(=N/O)/C |
Canonical SMILES |
CC[N+](C)(CC)CCNC(=O)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-butyl-6-(butylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11598625.png)
![2-({[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)ethyl 3-chlorobenzoate](/img/structure/B11598632.png)

![methyl (4Z)-4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598645.png)
![(2Z)-2-cyano-2-{5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-ylidene}ethanamide](/img/structure/B11598659.png)

![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598674.png)
![(6E)-6-(2,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598679.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598687.png)

![(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598696.png)
![2-[(5Z)-5-(3-bromobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11598704.png)
![isobutyl 2,7-dimethyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598706.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11598714.png)
